molecular formula C28H22N2O2 B1294374 1,4-Bis(2-methylanilino)anthraquinone CAS No. 6737-68-4

1,4-Bis(2-methylanilino)anthraquinone

Cat. No. B1294374
CAS RN: 6737-68-4
M. Wt: 418.5 g/mol
InChI Key: OLJXWJUQRAOAMD-UHFFFAOYSA-N
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Description

1,4-Bis(2-methylanilino)anthraquinone is a derivative of anthraquinone, a class of compounds known for their diverse applications, particularly in the field of dyes and pigments. Anthraquinones are also studied for their potential antineoplastic properties and their ability to bind to DNA, which is significant in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of anthraquinone derivatives often involves the attachment of various functional groups to the anthraquinone core. For instance, the synthesis of 1,4-bis(2,6-diisopropylanilino)anthraquinone, a compound similar to 1,4-bis(2-methylanilino)anthraquinone, has been achieved, and the purification of its components was studied using techniques like reverse-phase thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Although the specific synthesis of 1,4-bis(2-methylanilino)anthraquinone is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of anthraquinone derivatives is characterized by the anthraquinone skeleton, which can be modified to yield compounds with unique properties. For example, the double protonation of 1,5-bis(triarylaminoethynyl)anthraquinone leads to a novel pentacyclic structure with paramagnetic behavior . The structure-activity relationship of these compounds is crucial for their function, as seen in the study of an oxygen analog of an antineoplastic anthraquinone, which was found to be inactive against P-388 lymphocytic leukemia .

Chemical Reactions Analysis

Anthraquinone derivatives undergo various chemical reactions that can alter their properties. The protonation-induced intramolecular cyclization of 1,5-bis(triarylaminoethynyl)anthraquinone to form a pentacyclic dipyrylium salt is an example of such a reaction . These reactions can significantly impact the optical, electrochemical, and magnetic properties of the compounds due to changes in the HOMO-LUMO gap.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-bis(arylamino)anthraquinone dyes, such as solubility and decomposition temperature, are influenced by the nature of the substituents on the anthraquinone ring. For instance, the solubility of 1,4-bis(2,5-di-tert-butylanilino)anthraquinone in hexane was found to be significantly higher than that of 1,4-dianilinoanthraquinone, and the decomposition temperatures of these derivatives were also higher compared to other anthraquinone derivatives . These properties are essential for the practical application of these compounds in various industries.

Scientific Research Applications

Heat Stability and Photographic Characteristics

1,4-Bis(2-methylanilino)anthraquinone is noted for its high heat stability and favorable sublimation characteristics. It is used in conjunction with polyethylene terephthalate film supports in photographic applications, as it does not adversely affect photographic characteristics (Bender, 1996).

Solubility and Decomposition Temperature

This anthraquinone derivative has been found to have significantly higher solubility compared to other similar compounds, such as 1,4-dianilinoanthraquinone, especially in solvents like hexane. Its decomposition temperatures are also higher than those of other related anthraquinone derivatives, indicating greater thermal stability (Matsui et al., 1999).

Acid-Base Equilibria in Aqueous Medium

Studies have examined the acid-base equilibria of 1,4-bis(2-methylanilino)anthraquinone in aqueous solutions. The research focuses on the spectral changes in different pH values and determines the pKa values, which are influenced by the pH of the solution and the nature of the compound (Idriss & Seleim, 2007).

Spectrophotometric Analysis in Complexation Studies

This compound has been used in spectrophotometric studies to investigate complexation equilibria, particularly with metals like uranium(VI) and lanthanum(III). These studies help in determining the optimal conditions for spectrophotometric determinations of these metals using 1,4-bis(2-methylanilino)anthraquinone as a reagent (Idriss et al., 1985).

Antineoplastic Agents and Structure-Activity Relationship

Research has been conducted on the structure-activity relationship of bis(substituted aminoalkylamino)anthraquinones, including 1,4-bis(2-methylanilino)anthraquinone. These compounds show potential in antineoplastic activities, with specific focus on how the position and nature of nitrogen atoms in the side chain affect their activity (Zee-Cheng & Cheng, 1978).

Safety And Hazards

While specific safety and hazard information for 1,4-Bis(2-methylanilino)anthraquinone is not available, general safety measures for handling chemical substances should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

1,4-bis(2-methylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2/c1-17-9-3-7-13-21(17)29-23-15-16-24(30-22-14-8-4-10-18(22)2)26-25(23)27(31)19-11-5-6-12-20(19)28(26)32/h3-16,29-30H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJXWJUQRAOAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C(=C(C=C2)NC4=CC=CC=C4C)C(=O)C5=CC=CC=C5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052349
Record name C.I. Solvent Blue 101
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Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-methylanilino)anthraquinone

CAS RN

6737-68-4
Record name Solvent Blue 101
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Record name 1,4-Bis(2-methylanilino)anthraquinone
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Record name 9,10-Anthracenedione, 1,4-bis[(2-methylphenyl)amino]-
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Record name 1,4-bis[(2-methylphenyl)amino]anthraquinone
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Record name 1,4-BIS(2-METHYLANILINO)ANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Matsui, A Sedyohutomo, M Satoh, Y Abe… - Dyes and pigments, 1999 - Elsevier
A series of 1,4-bis(arylamino)anthraquinone dyes have been synthesized. 1,4-Bis(2,5-di-tert-butylanilino)anthraquinone was 200 times more soluble than 1, 4-dianilinoanthraquinone in …
Number of citations: 20 www.sciencedirect.com

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